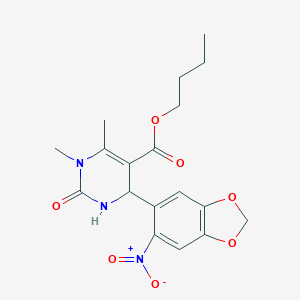![molecular formula C24H18N2O3 B447532 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 300805-48-5](/img/structure/B447532.png)
2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dihydrobenzobbenzazepine moiety linked to an isoindole-1,3-dione structure, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dihydrobenzobbenzazepine with an appropriate isoindole-1,3-dione derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of new molecules with diverse functional groups.
Scientific Research Applications
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various medical conditions, including neurological disorders and cancer.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine
- 1-(5,6-dihydrobenzo bbenzazepin-11-yl)-2-[[2-(3-indolylidene)-3H-1,3,4-oxadiazol-5-yl]thio]ethanone
Uniqueness
Compared to similar compounds, 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione stands out due to its specific structural features and the resulting chemical and biological properties
Properties
CAS No. |
300805-48-5 |
|---|---|
Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4g/mol |
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N2O3/c27-22(15-25-23(28)18-9-3-4-10-19(18)24(25)29)26-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)26/h1-12H,13-15H2 |
InChI Key |
TXPMOMOSEVXHSO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447453.png)
![methyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B447454.png)
![6-amino-6'-bromo-5-cyano-1',3'-dihydro-3-ethoxycarbonyl-2-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]](/img/structure/B447456.png)

![4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE](/img/structure/B447461.png)
![5-Amino-2-methyl-7-(4-methylphenyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447462.png)

![Ethyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447464.png)
![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)
![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447466.png)



